Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It features a thiazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring and the tert-butyl ester group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the piperidine or thiazole rings.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-18-9-14-11/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLGJYGBWHGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704433 | |
Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-82-6 | |
Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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